7-Hydroxyindene
Overview
Description
7-Hydroxyindene, also known as 3H-inden-4-ol, is an organic compound with the molecular formula C_9H_8O. It is a derivative of indene, featuring a hydroxyl group at the seventh position. This compound is a component of coal tar and serves as a useful synthetic intermediate in the production of various biomolecules .
Synthetic Routes and Reaction Conditions:
Acid-Catalyzed Dimerization: One of the methods to synthesize this compound involves the treatment of 7-hydroxyindan-1-one with methyl magnesium iodide.
Water-Based Synthesis: Various methodologies for synthesizing indole and its derivatives in water have been described.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the use of environmentally benign solvents like water and the application of green chemistry principles are encouraged to promote sustainable production processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-Hydroxyindene has diverse applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the production of various organic compounds and biomolecules.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxyindene involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group in this compound can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways Involved: The compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Indene: A parent compound of 7-Hydroxyindene, lacking the hydroxyl group.
Indole: Another related compound with a nitrogen atom in the ring structure.
Hydroxyindoles: Compounds with hydroxyl groups at different positions on the indole ring.
Uniqueness:
- This compound is unique due to its specific hydroxyl group position, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its significance.
Properties
IUPAC Name |
3H-inden-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQUKRRRVQQRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400051 | |
Record name | 7-HYDROXYINDENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059-92-9 | |
Record name | 7-HYDROXYINDENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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